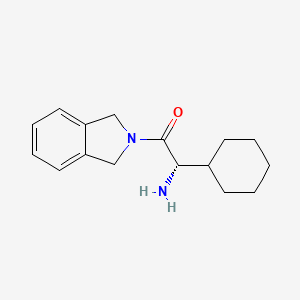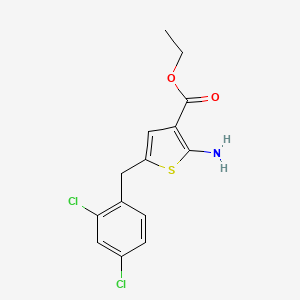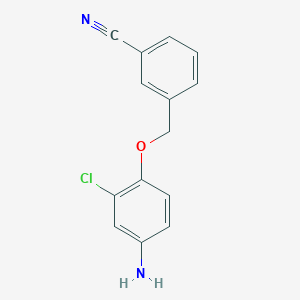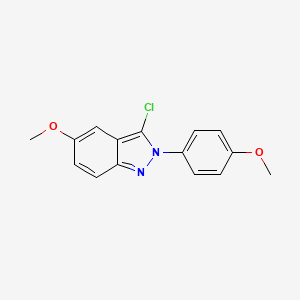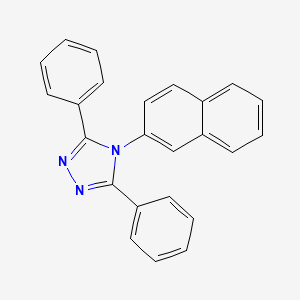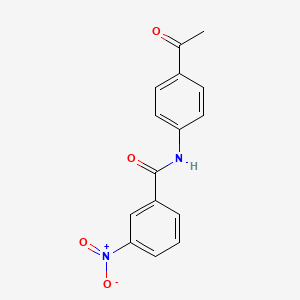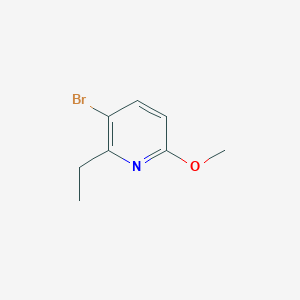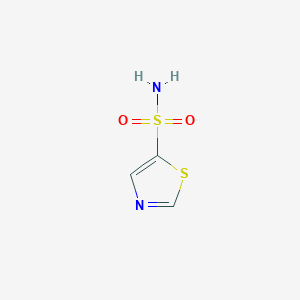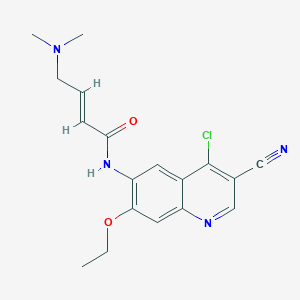
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Overview
Description
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as E-N-4-Chloro-3-Cyano-7-Ethoxyquinolin-6-yl-4-Dimethylamino-But-2-Enamide, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound with a wide range of biochemical and physiological effects and is an important tool for scientists studying the biochemical pathways of various biological systems.
Scientific Research Applications
Synthesis and Development
New Synthesis Methods : A study by Mao et al. (2014) discusses the synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, a precursor for anticancer, antimalarial, antidiabetic, and antiviral agents, as well as reversible AT Phase inhibitors. This compound has been used in the development of pelitinib and neratinib, which act as irreversible inhibitors of EGFR and HER-2 kinases (Mao et al., 2014).
Improved Synthesis Process : Another research by Mao et al. (2012) describes an improved synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide. This method is more cost-effective and commercially friendly for scale-up operations (Mao et al., 2012).
Biological Activities
Antitumor Applications : Research by Abass et al. (2013) on substituted quinolinones indicates the potential of these compounds in forming various derivatives with potential biological activity, including anticancer properties (Abass, Hassanien, & Atta-Allah, 2013).
Anticancer Agents : The study by Ruchelman et al. (2004) reveals the development of novel isoquino[c]cinnolin-12-ones as topoisomerase I-targeting agents with potent cytotoxic activity, which highlights the potential of similar compounds in cancer treatment (Ruchelman et al., 2004).
Imaging and Diagnostics
- PET Imaging Application : A study by Slade et al. (2016) discusses a novel cyanoquinoline radiotracer that lacks ABC transporter activity, making it suitable for imaging EGFR using positron emission tomography (PET) in cancers (Slade et al., 2016).
Synthesis of Related Compounds
Synthesis of Neratinib : Feng et al. (2014) described the synthesis of Neratinib, an anticancer drug, starting from methyl 4-hydroxybenzoate. This synthesis involves several steps including cyclization and chlorination, indicating the compound's role in complex drug synthesis (Feng et al., 2014).
- amino)but-2-enamide derivatives. These compounds were tested as inhibitors and showed potential as antitumor agents (Marsham et al., 1989).
Molecular and Electronic Structures
- Structural Studies : The research by Davydov et al. (2019) involved X-ray crystallography and quantum chemical modeling to establish the structure of a compound related to (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide. This compound, possessing antifungal activity, was analyzed for its enamino-ketone-hydroxamic isomer structure (Davydov et al., 2019).
Antimicrobial and Antituberculosis Activities
Antimicrobial Applications : A study by Glushkov et al. (1997) synthesized derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which showed high antibacterial activity. This suggests the potential use of similar compounds in antimicrobial drug development (Glushkov, Marchenko, & Levshin, 1997).
Antituberculosis Agents : Omel’kov et al. (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with antituberculosis activity, highlighting the potential of (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide in this area (Omel’kov, Fedorov, & Stepanov, 2019).
properties
IUPAC Name |
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2/c1-4-25-16-9-14-13(18(19)12(10-20)11-21-14)8-15(16)22-17(24)6-5-7-23(2)3/h5-6,8-9,11H,4,7H2,1-3H3,(H,22,24)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMRDZUEGUBRAC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3287740.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-chloro-](/img/structure/B3287750.png)

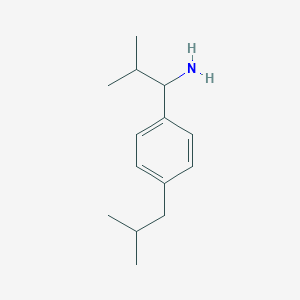
![1-[4-(Butan-2-yl)phenyl]-2-methylpropan-1-amine](/img/structure/B3287775.png)
